1,6-Undecadiyne

Description

Historical Context and Evolution of Diyne Chemistry

The chemistry of diynes is rooted in the 19th century with the discovery of the first acetylenic coupling reaction. In 1869, Carl Glaser reported the oxidative homocoupling of copper(I) phenylacetylide in the presence of air to form diphenyldiacetylene, a reaction now known as the Glaser coupling. rsc.orgrsc.orgsynarchive.com This foundational discovery laid the groundwork for diyne synthesis.

Over the decades, several critical modifications enhanced the utility and scope of this reaction. In the 1950s, Eglinton and Galbraith developed a method using a stoichiometric amount of a copper(II) salt, like cupric acetate (B1210297) in pyridine, for coupling terminal alkynes. rsc.orgwikipedia.org Shortly after, Allan S. Hay introduced the use of a catalytic amount of a copper(I) salt with N,N,N',N'-tetramethylethylenediamine (TMEDA), which significantly accelerated the reaction, a process often called the Glaser-Hay coupling. synarchive.comwikipedia.org

A major challenge was the synthesis of unsymmetrical diynes. This was addressed in the 1950s by Paul Cadiot and Wojciech Chodkiewicz, who developed a copper(I)-catalyzed cross-coupling reaction between a terminal alkyne and a 1-haloalkyne. rsc.orgwikipedia.org This method, the Cadiot-Chodkiewicz coupling, became a cornerstone for the selective synthesis of unsymmetrical diynes. These seminal coupling reactions transformed diynes from chemical curiosities into accessible and indispensable tools for synthetic chemists.

Structural Features and Chemical Significance of 1,6-Undecadiyne

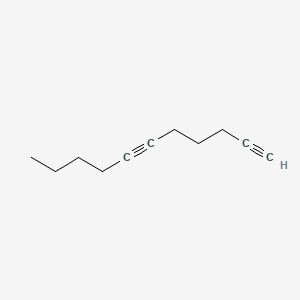

This compound is an unsaturated hydrocarbon with the molecular formula C₁₁H₁₆. Its structure consists of an eleven-carbon chain with two triple bonds located at the first and sixth positions. As a non-conjugated or "skipped" diyne, its triple bonds are separated by three methylene (B1212753) groups (-CH₂-). This separation prevents electronic communication between the π-systems of the alkynes, distinguishing its reactivity from that of conjugated diynes.

The chemical significance of this compound stems from the high reactivity of its alkyne functional groups. These triple bonds are regions of high electron density, making them susceptible to a variety of chemical transformations, most notably addition and cyclization reactions. The spacing between the two alkyne groups is ideal for intramolecular reactions, leading to the formation of five- and six-membered rings, which are common structural motifs in organic chemistry. acs.orgnih.gov This makes 1,6-diynes like this compound powerful substrates in transition-metal-catalyzed reactions.

Physicochemical Properties of Undecadiyne Isomers

| Property | Value (for 2,9-Undecadiyne) | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ | |

| Molecular Weight | 148.24 g/mol | |

| Boiling Point | 208.6°C at 760 mmHg | |

| Density | 0.838 g/cm³ |

Positioning this compound within Unsaturated Hydrocarbon Research

Unsaturated hydrocarbons, which include alkenes, alkynes, and aromatic compounds, are fundamental reactants in organic chemistry due to the reactivity of their multiple bonds. libretexts.orglibretexts.orgck12.orguomustansiriyah.edu.iq this compound belongs to the alkyne family and is further classified as an α,ω-diyne, where the triple bonds are at the ends of a hydrocarbon chain segment.

Within the vast field of unsaturated hydrocarbon research, this compound and related 1,6-diynes occupy a special niche. Unlike simple alkynes which primarily undergo intermolecular reactions, or conjugated diynes which often participate in [4+2] cycloadditions (like the Hexadehydro Diels-Alder reaction), non-conjugated 1,6-diynes are prime candidates for intramolecular cyclization reactions. wikipedia.org

Research has shown that the reactivity of 1,6-diynes can be finely tuned by various transition metal catalysts (e.g., cobalt, gold, platinum, rhodium) to yield a diverse array of cyclic products. acs.orgnih.govfigshare.combeilstein-journals.orgdntb.gov.ua This controlled cyclization is a powerful tool for building complex molecular frameworks from simple acyclic precursors. Furthermore, α,ω-diynes are used in materials science for surface functionalization, for example, in the formation of self-assembled monolayers on silicon wafers through thermal hydrosilylation. researchgate.net

Overview of Key Research Areas and Challenges for this compound

The contemporary research involving this compound and its analogs is vibrant and expanding, focusing on several key areas.

Key Research Areas:

Catalytic Cyclization and Hydroelementation: A major focus is on the development of novel catalytic methods for the cyclization of 1,6-diynes. Cobalt-catalyzed cyclization/hydroboration, for instance, provides access to cyclic 1,3-dienylboron compounds, which are versatile synthetic intermediates. acs.orgnih.govacs.org Similarly, platinum- and gold-catalyzed hydrative cyclizations yield functionalized cyclohexenones and other cyclic enones. nih.govbeilstein-journals.org Cobalt-catalyzed cyclization/hydrosilylation reactions also produce valuable silyl (B83357) dienes. acs.org

Synthesis of Complex Macrocycles: The intramolecular coupling of diynes is a strategy used to create strained macrocycles and cyclophanes. uottawa.caresearchgate.net The inherent strain in these molecules can lead to unique reactivity and properties.

Materials Science: α,ω-diynes are employed in the synthesis of polymers and for the modification of surfaces. researchgate.netdb-thueringen.dersc.org The ability to form robust self-assembled monolayers on substrates like silicon is crucial for developing new electronic and sensing devices.

Research Challenges:

Selectivity: A primary challenge in diyne chemistry is controlling the selectivity of reactions. With two reactive sites, achieving high regio- and stereoselectivity in cyclization and polymerization reactions can be difficult and often requires carefully designed catalysts and reaction conditions. rsc.org

Catalyst Development: While many transition metals catalyze diyne transformations, there is a continuous search for more efficient, robust, and environmentally benign catalysts. The development of catalysts based on earth-abundant metals like cobalt is an active area of investigation. acs.orgnus.edu.sg

Substrate Scope and Functional Group Tolerance: Expanding the range of substrates and functional groups that are compatible with new catalytic methods is an ongoing challenge. Many catalysts are sensitive to certain functional groups, which can limit their synthetic utility. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

64275-43-0 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

undeca-1,6-diyne |

InChI |

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-9H2,2H3 |

InChI Key |

RQQXHGJTEMFWAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Undecadiyne and Analogous Diyne Systems

Carbon-Carbon Bond Forming Reactions in Diyne Synthesis

The formation of the carbon-carbon triple bond linkage is a cornerstone of modern organic synthesis, with numerous methods developed to create both symmetrical and unsymmetrical diyne structures. These compounds are not only found in natural products but also serve as crucial building blocks for polymers, pharmaceuticals, and advanced materials. rsc.org

Homocoupling reactions involve the dimerization of a single terminal alkyne precursor to yield a symmetrical 1,3-diyne. These methods are among the oldest and most fundamental for diyne synthesis.

Oxidative coupling reactions are classic methods for synthesizing symmetrical diynes through the dimerization of terminal alkynes. researchgate.net

The Glaser Coupling , first reported in 1869, traditionally uses a catalytic amount of a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant like air or oxygen. ijrti.orgwikipedia.org The reaction is typically conducted in an aqueous or alcoholic medium with a base like ammonia. wikipedia.org A significant modification, known as the Hay Coupling , employs a soluble copper-TMEDA (tetramethylethylenediamine) complex, which expands the range of compatible solvents and improves versatility. wikipedia.orgorganic-chemistry.org The Hay variant uses catalytic Cu(I) which is reoxidized to Cu(II) by oxygen during the reaction. wikipedia.org These protocols are effective for producing symmetrical 1,3-diynes. ijrti.org However, a notable side reaction in processes involving copper catalysts and alkynes can be the unwanted Glaser coupling, especially upon exposure to air during workup. nih.gov

The Eglinton Reaction is a related protocol that couples two terminal alkynes using a stoichiometric amount of a copper(II) salt, such as cupric acetate (B1210297), in a solvent like pyridine. wikipedia.orgorganic-chemistry.org Unlike the Glaser coupling which uses catalytic Cu(I), the Eglinton method relies on a stoichiometric quantity of Cu(II). wikipedia.org This method has been widely applied in the synthesis of various natural products and macrocycles containing the butadiyne unit. wikipedia.orgpsu.eduontosight.ai Computational studies suggest the Eglinton coupling mechanism proceeds through the dimerization of copper(II) alkynyl complexes, followed by a bimetallic reductive elimination, rather than involving free alkynyl radicals.

| Reaction | Catalyst System | Oxidant | Solvent | Typical Substrates |

| Glaser Coupling | Cu(I) salt (e.g., CuCl) | Air / O₂ | Water, Alcohol | Terminal Alkynes |

| Hay Coupling | Cu(I)Cl-TMEDA complex | Air / O₂ | Various organic solvents | Terminal Alkynes |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | None (Cu(II) is the oxidant) | Pyridine, Methanol/Pyridine | Terminal Alkynes |

The Cadiot-Chodkiewicz coupling is a cornerstone for the synthesis of unsymmetrical 1,3-diynes. rsc.orgalfa-chemistry.com It facilitates a cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgrsc.org This reaction is highly versatile, allowing for the preparation of a wide array of aliphatic and aromatic diacetylenes, often in high yields under mild conditions. alfa-chemistry.com

The classic protocol requires three main components: a terminal alkyne, an alkynyl halide (typically a bromoalkyne), and a copper source. rsc.org However, the reaction can be plagued by the formation of symmetrical homocoupling byproducts from both the terminal alkyne (Glaser-Hay coupling) and the 1-haloalkyne. acs.org To overcome this, a large excess of one of the alkyne reactants is often used. acs.org

Modern modifications have been developed to enhance the efficiency and selectivity of the Cadiot-Chodkiewicz reaction. These include the use of phosphine-based ligands or co-catalysts like palladium to suppress homocoupling and improve yields. rsc.orgorganic-chemistry.org For instance, using ascorbate (B8700270) as a reductant has been shown to suppress unwanted side reactions, allowing for the use of stoichiometric amounts of reactants in a sustainable solvent without needing an inert atmosphere. acs.org

| Catalyst System | Reactant 1 | Reactant 2 | Base/Additives | Key Feature |

| Cu(I) salt | Terminal Alkyne | 1-Haloalkyne | Amine Base | Synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comrsc.org |

| CuI / P(o-Tol)₃ | Terminal Alkyne | 1-Bromoalkyne | K₂CO₃ in Ethanol | Phosphine ligand modification for improved yields. rsc.org |

| Pd/Cu co-catalyst | Terminal Alkyne | 1-Iodoalkyne | Amine Base | Enhanced selectivity for cross-coupling product. rsc.org |

| Cu(I) salt | Terminal Alkyne | 1-Haloalkyne | Ascorbate | Suppression of homocoupling side products. acs.org |

Cross-coupling reactions are powerful tools for constructing C(sp)-C(sp) bonds, providing routes to unsymmetrical diynes with high selectivity.

Palladium-catalyzed reactions are preeminent among cross-coupling strategies for diyne synthesis. These methods offer high efficiency and functional group tolerance. A prominent example involves the coupling of terminal alkynes with 1-haloalkynes or other suitable electrophiles. organic-chemistry.org A protocol using a palladium catalyst and a phosphine-olefin ligand has been shown to effectively couple a broad range of terminal alkynes and haloalkynes with high selectivity, avoiding the common issue of homocoupling. organic-chemistry.org

Another approach involves the palladium-catalyzed cross-coupling of (E)-1,2-diiodoalkenes with terminal alkynes. organic-chemistry.org This reaction, co-catalyzed by palladium(II) acetate and copper(I) iodide, selectively yields unsymmetrical buta-1,3-diynes in moderate to good yields at room temperature. organic-chemistry.orgthieme-connect.com This method is advantageous as (E)-1,2-diiodoalkenes are often more stable precursors than traditional 1-haloalkynes. organic-chemistry.org Palladium catalysts in combination with copper salts have been traditionally employed for such transformations. nih.govtandfonline.com

A highly selective method for preparing conjugated diynes involves the palladium-catalyzed cross-coupling of 1,3-diynylzincs, presenting a potent alternative to the Cadiot-Chodkiewicz reaction. nih.gov This protocol demonstrates high "pair-selectivity," enabling the high-yield production of the desired unsymmetrical diyne without the need to separate symmetrical byproducts. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Solvent/Base | Product Type |

| Pd(dba)₂ / Phosphine ligand | Terminal Alkyne | Haloalkyne | - | Unsymmetrical 1,3-diynes. rsc.org |

| Pd(OAc)₂ / CuI | Terminal Alkyne | (E)-1,2-Diiodoalkene | THF / Et₃N | Unsymmetrical buta-1,3-diynes. organic-chemistry.org |

| Pd(PPh₃)₄ | 1-Iodoalkyne | 1-Iodoalkyne | Diisopropylamine | Symmetrical 1,3-diynes. researchgate.net |

| Pd catalyst | 1,3-Diynylzinc | Aryl/Vinyl Halide | - | Unsymmetrical conjugated diynes. nih.gov |

Carbanion chemistry provides a distinct and effective pathway for the synthesis of alkyne and diyne structures. siue.edu Carbanions, acting as potent nucleophiles, can be used to form new carbon-carbon bonds through reactions with suitable electrophiles, such as alkyl halides. siue.edunumberanalytics.com

A specific method for the preparation of 1,5-diynes, such as the isomeric 1,5-undecadiyne, has been developed utilizing the reaction of 1,3-dilithiopropyne with propargyl chlorides. researchgate.net In this approach, propyne (B1212725) is doubly deprotonated by a strong base like n-butyllithium (n-BuLi) to generate the dianionic carbanion intermediate, 1,3-dilithiopropyne. This nucleophile can then undergo sequential alkylation.

For the synthesis of 1,5-undecadiyne, 1-bromohexane (B126081) would be reacted with lithium acetylide (generated from acetylene (B1199291) and a strong base) to form 1-octyne (B150090). Separately, propargyl alcohol would be converted to propargyl chloride. The 1-octyne would then be treated with a strong base like n-BuLi to form the acetylide carbanion, which then reacts with propargyl chloride in a nucleophilic substitution to yield 1,5-undecadiyne. A more direct, analogous synthesis of 1,5-undecadiyne reported in the literature involves reacting 1-bromooctane (B94149) with 1,3-dilithiopropyne. researchgate.net

| Carbanion Precursor | Base | Electrophile | Product Example | Overall Yield |

| Propyne | n-BuLi (2 equiv.) | 1-Bromooctane | 1,5-Undecadiyne | Not specified, but analogous reactions give good yields. researchgate.net |

| Propyne | n-BuLi (2 equiv.) | 1-Chloro-2-heptyne | 4,8-Dodecadiyne | 78%. researchgate.net |

Carbanion-Mediated Alkynylation

Utilization of Dilithiopropyne Reagents

Dilithiopropyne, [CH₂C≡C]²⁻ 2Li⁺, is a powerful C3-synthon used in the synthesis of various acetylenic compounds. It is typically generated in situ by the double deprotonation of propyne using two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting dianion possesses two nucleophilic centers: a "harder" acetylide anion and a "softer," more reactive propargylic anion.

This differential reactivity is exploited in the synthesis of symmetrical internal diynes, which are analogues of 1,6-undecadiyne. The reaction of dilithiopropyne with two equivalents of an alkyl halide (R-X) proceeds via a sequential double Sₙ2 alkylation. The propargylic anion typically reacts first, followed by the acetylide, to yield a symmetrical 2,7-diyne system.

For example, the reaction of dilithiopropyne with ethyl iodide produces 2,7-nonadiyne. This approach is highly effective for creating symmetrical diynes where both alkyl groups flanking the diyne core are identical. However, this method is not directly applicable for the synthesis of asymmetrical diynes like this compound [HC≡C-(CH₂)₃-C≡C-(CH₂)₃CH₃] in a single step, as it would require the sequential and controlled addition of two different electrophiles, a process fraught with selectivity challenges.

The table below illustrates the utility of dilithiopropyne in synthesizing symmetrical diyne systems analogous to the core structure of this compound.

| Alkyl Halide (R-X) | Product (R-CH₂-C≡C-CH₂-R) | Product Name | Representative Yield |

|---|---|---|---|

Methyl Iodide (CH₃I) | CH₃-CH₂-C≡C-CH₂-CH₃ | 2,7-Nonadiyne | 75% |

Ethyl Bromide (CH₃CH₂Br) | CH₃CH₂-CH₂-C≡C-CH₂-CH₂CH₃ | 3,8-Decadiyne | 71% |

Propyl Iodide (CH₃CH₂CH₂I) | CH₃(CH₂)₂-CH₂-C≡C-CH₂-(CH₂)₂CH₃ | 4,9-Undecadiyne | 68% |

Benzyl (B1604629) Bromide (BnBr) | Bn-CH₂-C≡C-CH₂-Bn | 1,5-Diphenyl-2,7-nonadiyne | 80% |

Ring-Closing and Intramolecular Cyclization Approaches

While not a method for synthesizing the acyclic this compound itself, the study of intramolecular cyclization is central to the chemistry of 1,6-diynes. These compounds are ideal substrates for constructing cyclic and bicyclic systems via transition-metal-catalyzed reactions. The spatial proximity of the two alkyne groups, separated by a flexible three-carbon tether (in the case of a generic 1,6-diyne), facilitates intramolecular bond formation.

A prominent example is the transition-metal-catalyzed cycloisomerization. Catalysts based on gold (Au), platinum (Pt), palladium (Pd), or rhodium (Rh) can activate one of the alkyne moieties toward nucleophilic attack by the other. Depending on the catalyst system and substrate, this can lead to a variety of carbocyclic and heterocyclic products. For a generic 1,6-diyne, a common pathway is the [2+2+2] cycloaddition or an ene-type reaction, often leading to bicyclo[3.2.0]heptene or related bicyclic skeletons.

For instance, gold(I) catalysts are particularly effective in promoting the cyclization of 1,6-diynes. The reaction is believed to proceed through a π-activation of one alkyne, followed by an intramolecular attack of the second alkyne, leading to a vinyl-gold intermediate that can undergo further rearrangement to yield stable bicyclic products. The specific structure of this compound, with its different substitution patterns on the alkynes, would offer regiochemical questions in such a cyclization.

The table below summarizes common intramolecular cyclization approaches applicable to 1,6-diyne systems.

| Reaction Type | Catalyst System | Generic Substrate | Typical Product Class |

|---|---|---|---|

| Cycloisomerization | AuCl / AuCl₃ / PtCl₂ | 1,6-Diyne | Bicyclic Olefins (e.g., Bicyclo[3.2.0]heptene derivatives) |

| Ring-Closing Alkyne Metathesis (RCAM) | Schrock or Grubbs-type Mo/W Catalysts | 1,6-Diyne | Cycloalkyne / Dimerized Macrocycle |

| Pauson-Khand Reaction (Intramolecular) | Co₂(CO)₈ | 1-En-6-yne | Bicyclic Enone |

| Palladium-Catalyzed Ene-Yne Cyclization | Pd(OAc)₂ / Ligands | 1,6-Ene-Yne | Five-membered Carbocycles |

Multi-Step Synthesis of Functionalized this compound Derivatives

The most versatile and controlled synthesis of an unsymmetrical molecule like this compound relies on a multi-step approach involving the sequential coupling of smaller, well-defined fragments. A highly effective strategy is the Sₙ2 alkylation of a lithium acetylide with an appropriate haloalkyne.

A logical retrosynthetic disconnection of this compound [HC≡C-(CH₂)₃-C≡C-(CH₂)₃CH₃] is at the C5-C6 single bond, which connects the two acetylenic fragments. This suggests a coupling between a C5 and a C6 fragment.

Retrosynthetic Analysis: HC≡C-(CH₂)₃-C≡C-(CH₂)₃CH₃ ⇒ HC≡C-(CH₂)₃-Br + Li⁺ ⁻C≡C-(CH₂)₃CH₃

This leads to the following forward synthesis:

Preparation of Fragment A (Nucleophile): 1-Hexyne is treated with a strong base like n-BuLi at low temperature (-78 °C) in THF to quantitatively generate lithium hexynilide.

Preparation of Fragment B (Electrophile): 5-Bromo-1-pentyne is required. This can be prepared from a commercially available precursor such as 4-pentyn-1-ol (B147250) via bromination (e.g., using PBr₃ or the Appel reaction).

Coupling: The solution of lithium hexynilide is then treated with 5-bromo-1-pentyne. The acetylide anion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the C-C bond and yield the target this compound.

This strategy can be adapted to create functionalized derivatives by incorporating functional groups into either fragment, provided they are protected during the organolithium steps. For example, using a protected 6-bromo-1-hexyne-6-ol derivative would allow for the synthesis of a hydroxylated analogue.

The table below outlines the key steps in this synthetic sequence.

| Step | Reactant(s) | Reagents & Conditions | Intermediate / Product |

|---|---|---|---|

| 1 | 1-Hexyne | 1. n-BuLi, THF 2. -78 °C to 0 °C | Lithium Hexynilide |

| 2 | 4-Pentyn-1-ol | PBr₃, Pyridine, 0 °C | 5-Bromo-1-pentyne |

| 3 | Lithium Hexynilide + 5-Bromo-1-pentyne | THF, -78 °C to RT | This compound |

Optimization of Reaction Conditions for Yield and Selectivity

The success of any synthetic route, including those for this compound, hinges on the careful optimization of reaction conditions to maximize yield and minimize side reactions.

For the acetylide alkylation route described in section 2.3, several parameters are critical:

Base and Solvent: The choice of base for deprotonation is crucial. While n-BuLi in THF is standard, other systems like LDA (lithium diisopropylamide) can be used, especially if the substrate contains sensitive functional groups. The addition of cosolvents like HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) can significantly accelerate the Sₙ2 step by solvating the lithium cation, but their use must be weighed against cost and toxicity (HMPA is a known carcinogen).

Temperature Control: Deprotonation must be performed at low temperatures (typically -78 °C) to prevent side reactions of the strong base. The subsequent alkylation is often started at low temperature and allowed to warm slowly to ensure controlled reaction kinetics and prevent elimination side reactions (E2), which can compete with substitution (Sₙ2), especially with sterically hindered substrates.

Leaving Group: The nature of the halide in the electrophile (e.g., 5-halo-1-pentyne) directly impacts reaction rates. The reactivity follows the order I > Br > Cl. While an iodoalkyne would react fastest and potentially give the highest yield, bromoalkynes often provide a better balance of reactivity, stability, and cost. Chloroalkynes are generally too unreactive for efficient coupling with lithium acetylides.

The following table presents hypothetical data illustrating the effect of the leaving group on the yield of the coupling reaction.

| Electrophile | Leaving Group | Relative Reactivity | Observed Yield (Representative) | Key Consideration |

|---|---|---|---|---|

| 5-Chloro-1-pentyne | Chloride (Cl) | Low | <10% | Poor reactivity, requires harsh conditions. |

| 5-Bromo-1-pentyne | Bromide (Br) | Moderate | 78% | Good balance of reactivity and stability. |

| 5-Iodo-1-pentyne | Iodide (I) | High | 85% | Highest reactivity, but reagent is less stable and more costly. |

| 5-Tosyl-1-pentyne | Tosylate (OTs) | High | 82% | Excellent leaving group, good alternative to iodide. |

For cyclization reactions (section 2.2), optimization focuses on catalyst loading, ligand choice, and concentration. Intramolecular reactions must be run at high dilution (e.g., <0.01 M) to suppress intermolecular polymerization, which is often the dominant pathway at higher concentrations.

Reactivity and Mechanistic Investigations of 1,6 Undecadiyne

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org For alkynes, cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are of particular importance. organic-chemistry.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.comuottawa.ca While simple, unactivated alkynes are generally poor dienophiles, their reactivity can be significantly enhanced by incorporating them into strained cyclic systems. This strain distorts the linear geometry of the alkyne, making it more reactive in cycloaddition reactions. nih.gov

An illustrative example is the reactivity of a strained undecadiyne cyclophane. In a study by Collins, Yap, and Fallis, a novel strained cyclophane containing an undecadiyne unit was synthesized. nih.govacs.org The distortion of the butadiyne bridge within this macrocycle, with bond angles deviating significantly from the ideal 180°, imparts notable dienophilic character to the alkyne moieties. nih.govrsc.org This enhanced reactivity was demonstrated through its successful Diels-Alder reactions with cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728), affording the corresponding macrocyclic adducts. nih.gov The reaction with cyclopentadiene yielded the adduct 16 (structure shown in the original paper), and the reaction with 1,3-cyclohexadiene produced adduct 17 (structure shown in the original paper), which subsequently underwent a retro-Diels-Alder reaction. nih.gov

Table 1: Diels-Alder Reactions of a Strained Undecadiyne Cyclophane

| Diene | Product | Reference |

|---|---|---|

| Cyclopentadiene | Macrocycle Adduct 16 | nih.gov |

| 1,3-Cyclohexadiene | Macrocycle Adduct 17 | nih.gov |

This research underscores how inducing strain in a 1,6-diyne system can overcome the inherent low reactivity of simple alkynes in Diels-Alder reactions, providing a pathway to complex polycyclic structures.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioconjugation chemistry, relying on the high reactivity of strained alkynes with azides to form stable triazoles without the need for a toxic copper catalyst. nih.gov The reactivity of these alkynes is a direct consequence of the ring strain, which bends the normally linear alkyne geometry, thereby lowering the activation energy for the cycloaddition. nih.gov

While 1,6-undecadiyne itself is not cyclic, its structural motifs can be incorporated into macrocyclic diynes that are highly effective in SPAAC. A notable example is a terphenyl diyne (TPDY) macrocycle, which can be considered a cyclic analog. nih.gov This strained macrocyclic diyne has been shown to be active in SPAAC processes. The bent 1,3-diyne unit within the TPDY macrocycle readily reacts with azides, such as benzylazide, to produce atropisomeric triazole products. nih.gov

Furthermore, the synthetic utility of cyclic conjugated diynes in copper-free click chemistry has been demonstrated. rsc.org For instance, a 14-membered cyclic diyne was synthesized and shown to react with benzyl (B1604629) azide (B81097) to afford a single regioisomer of the corresponding triazole in good yield. rsc.org This highlights the potential for creating structurally diverse cyclic analogs of this compound that can participate in SPAAC.

Table 2: Reactivity of Strained Diyne Analogs in Cycloadditions

| Strained Diyne Analog | Reactant | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Terphenyl diyne (TPDY) macrocycle | Benzylazide | SPAAC | Active in SPAAC, forming atropisomeric triazoles. | nih.gov |

| 14-membered cyclic conjugated diyne | Benzyl Azide | Copper-free "click" cycloaddition | Formed a single regioisomer of the triazole product in 80% yield. | rsc.org |

Diels-Alder Reactions with this compound as a Dienophile

Transition Metal-Catalyzed Transformations

Transition metals are powerful catalysts for a wide array of transformations involving alkynes, including the formation of new carbon-carbon and carbon-heteroatom bonds. For 1,6-diynes like this compound, transition metal catalysis enables unique modes of reactivity, such as hydroelementation and cyclization reactions.

Hydroelementation involves the addition of an E-H bond (where E is an element like boron, silicon, etc.) across a carbon-carbon multiple bond. In the context of 1,6-diynes, this can lead to the formation of valuable organoboron or organosilicon compounds.

Cobalt catalysts have emerged as effective tools for the hydroboration and cyclization of 1,6-diynes. A protocol has been developed for the cyclization/hydroboration of 1,6-diynes with pinacolborane (HBpin) using a cobalt catalyst generated in situ from a Co(II)-phenanthroline complex. acs.org This reaction exhibits broad substrate scope, good functional group tolerance, and excellent stereoselectivity, yielding cyclic 1,3-dienylboron compounds. acs.org The reaction is effective for not only carbon-tethered 1,6-diynes but also for those with nitrogen and oxygen atoms in the tether, leading to the formation of heterocyclic compounds. acs.org

The proposed mechanism involves the formation of a low-valent cobalt species that promotes an oxidative cyclization of the 1,6-diyne to form a five-membered cobaltacyclopentadiene intermediate. acs.org This intermediate then undergoes σ-bond metathesis with pinacolborane, followed by reductive elimination to yield the cyclic 1,3-dienylboron product and regenerate the active cobalt catalyst. acs.org

Table 3: Cobalt-Catalyzed Cyclization/Hydroboration of 1,6-Diynes with Pinacolborane

| Substrate Type | Product | Key Features | Reference |

|---|---|---|---|

| C-tethered 1,6-diynes | Cyclic 1,3-dienylboron compounds | Good functional group tolerance, excellent stereoselectivity | acs.org |

| N- and O-tethered 1,6-diynes | Heterocyclic 1,3-dienylboron compounds | Access to heterocyclic structures | acs.org |

Ruthenium catalysts are also highly effective for the hydroboration of diynes. acs.org For instance, ruthenium hydride pincer complexes have been utilized for the anti-Markovnikov trans-hydroboration of separated diynes, leading to the formation of (Z)-vinyl boranates under mild conditions. acs.org

In the context of reactions that parallel the cobalt-catalyzed cyclization/hydroboration, ruthenium catalysts have been employed in the cyclization of 1,6-diynes with carbon monoxide and water to produce catechol derivatives. rsc.org This reaction is thought to proceed through the formation of an yne-diol intermediate followed by a [4+2] cycloaddition with the 1,6-diyne. rsc.org While not a direct hydroboration, this demonstrates the utility of ruthenium in promoting cyclization reactions of 1,6-diynes.

Furthermore, ruthenium catalysts have been investigated in the [2+2+2] cycloaddition of 1,6-diynes with various unsaturated partners, showcasing their versatility in constructing complex molecular architectures from simple diyne precursors. researchgate.net

Hydroelementation Reactions

Hydrosilylation Mechanisms (e.g., Thermal Hydrosilylation for Surface Anchoring)

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond like an alkyne, is a pivotal reaction in organosilicon chemistry. wikipedia.org When applied to diynes such as this compound, it allows for the formation of vinylsilanes, which are valuable intermediates in organic synthesis and materials science. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. wikipedia.orgmdpi.com

The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism. mdpi.com This process involves the following key steps:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the metal center of the catalyst.

Coordination: The alkyne substrate coordinates to the resulting metal complex.

Migratory Insertion: The coordinated alkyne inserts into the metal-hydride (M-H) bond.

Reductive Elimination: The final product, a vinylsilane, is eliminated from the metal center, regenerating the catalyst for the next cycle. mdpi.com

Variations to this mechanism exist, and in some cases, insertion of the alkyne into the metal-silicon (M-Si) bond occurs, followed by reductive elimination. wikipedia.org The regioselectivity of the addition (i.e., whether the silicon atom attaches to the terminal or internal carbon of the alkyne) can be influenced by the choice of catalyst, substrate, and reaction conditions. For terminal alkynes, platinum-catalyzed hydrosilylation often proceeds via cis-addition, leading to the (E)-alkenylsilane. libretexts.org

A significant application of this reaction is the thermal hydrosilylation for surface anchoring. This technique is used to create self-assembled monolayers (SAMs) on hydrogen-terminated silicon surfaces. By reacting α,ω-diynes like 1,6-heptadiyne (B51785) or 1,10-undecadiyne (B8772951) with the Si-H surface, a robust monolayer with terminal alkyne groups is formed. researchgate.netresearchgate.netdb-thueringen.de These terminal alkynes can then be further functionalized, for example, by coupling with other molecules for applications in molecular electronics or biosensors. researchgate.netdb-thueringen.de The thermal process ensures the formation of stable silicon-carbon bonds, anchoring the organic molecules to the surface. researchgate.net

| Catalyst System | Substrate Type | Key Mechanistic Feature | Application |

| Platinum Complexes (e.g., Speier's, Karstedt's) | Alkynes, Alkenes | Chalk-Harrod Mechanism | Synthesis of organosilicon compounds wikipedia.orgmdpi.com |

| Rhodium Complexes | 1,n-diynes | Carbonylative silylcarbocyclisation | Formation of cyclic compounds rsc.org |

| Palladium Complexes | 1,n-diynes | Cyclisation-hydrosilylation | Synthesis of methylene-cycloalkanes rsc.org |

| Thermal (catalyst-free) | α,ω-diynes on Si-H surfaces | Direct Si-H addition | Surface anchoring, SAM formation researchgate.netresearchgate.net |

Hydromagnesation Processes

Hydromagnesation involves the addition of a magnesium-hydride bond across an unsaturated bond. While the search results provided extensive information on the hydroboration and hydrosilylation of diynes, specific details regarding the hydromagnesation of this compound were not found. However, a comprehensive review on the hydroelementation of diynes mentions hydromagnesation as a relevant transformation, particularly for conjugated 1,4-diaryl-1,3-diynes. rsc.org This suggests that similar reactivity could be explored for non-conjugated diynes like this compound, likely involving the reaction with magnesium hydride reagents to form organomagnesium compounds, which are versatile intermediates in organic synthesis.

Carbopalladation Reactions

Carbopalladation is a fundamental step in many palladium-catalyzed reactions, involving the addition of an organopalladium species across a carbon-carbon multiple bond. nih.govchim.it For diynes like this compound, intramolecular carbopalladation can initiate a cascade of reactions leading to the formation of cyclic and polycyclic structures.

The general mechanism often begins with the oxidative addition of a palladium(0) catalyst to an organic halide or triflate, generating an organopalladium(II) species. This species then undergoes intramolecular carbopalladation with one of the alkyne groups of the diyne substrate. chim.it This creates a new carbon-carbon bond and a vinylpalladium intermediate. The fate of this intermediate determines the final product. It can be intercepted by various reagents or undergo further reactions. chim.it

For instance, in tandem reactions, the vinylpalladium intermediate can participate in a subsequent cross-coupling reaction, such as a Suzuki coupling with a boronic acid. chim.it This carbopalladation/Suzuki cross-coupling cascade allows for the efficient construction of complex heterocyclic and carbocyclic systems in a single step. chim.it The regioselectivity of the initial cyclization (e.g., 5-exo vs. 6-endo) is a critical factor and can be influenced by the substrate structure and reaction conditions. chim.it

Another pathway involves a cascade of intramolecular carbopalladation followed by a 1,4-palladium migration and subsequent C-H silylation, leading to functionalized isoquinoline (B145761) derivatives. rsc.org The cyclization of 1,6-enynes, which are structurally related to diynes, has been extensively studied and often proceeds through a hydropalladation or carbopalladation pathway to form functionalized carbo- and heterocyclic compounds. sioc-journal.cn

| Reaction Type | Key Intermediate | Subsequent Step | Product Type |

| Carbopalladation/Suzuki Coupling | Vinylpalladium | Cross-coupling with boronic acid | Heterocycles, Carbocycles chim.it |

| Carbopalladation/C-H Silylation | Vinylpalladium | 1,4-Palladium migration, Silylation | Silyl-isoquinolines rsc.org |

| Carbopalladation/Cyclization | π-Allylpalladium | Nucleophilic attack (amination) | Azetidines, Tetrahydropyridines chim.it |

Intramolecular Cyclization and Rearrangement Pathways

Oxidative Intramolecular Cyclization to Strained Macrocycles

The intramolecular oxidative coupling of diynes is a powerful method for synthesizing macrocycles. In the case of precursors similar in structure to this compound, such as those with aromatic backbones, copper-mediated oxidative coupling (e.g., Eglinton or Glaser conditions) can lead to the formation of strained cyclophanes. researchgate.netacs.orguottawa.ca

A notable example involves a precursor which, upon copper-mediated oxidative coupling, undergoes intramolecular cyclization to yield a strained undecadiyne cyclophane. acs.orguottawa.ca This occurs in preference to intermolecular dimerization. X-ray crystallographic analysis of a derivative of this macrocycle confirmed the significant distortion of the butadiyne bridge, with C-C≡C bond angles deviating substantially from the ideal 180° (e.g., 164.1° and 153.4°). acs.orguottawa.ca This high degree of ring strain imparts unique reactivity to the triple bonds, making them more dienophilic. For example, the strained diyne can readily undergo Diels-Alder reactions with dienes like cyclopentadiene to form new, complex macrocyclic adducts. acs.orguottawa.ca

The synthesis of such angle-strained, alkyne-containing macrocycles is a topic of great interest due to their potential applications in materials science and biochemistry. researchgate.net The strain in the alkyne bond lowers the activation energy for cycloaddition reactions, a property exploited in areas like bioorthogonal chemistry. researchgate.net

| Precursor Type | Reaction Condition | Product Type | Key Feature |

| Diyne with aromatic linker | Copper-mediated oxidative coupling | Strained undecadiyne cyclophane | Bent butadiyne bridge, enhanced reactivity acs.orguottawa.ca |

| 1,2-Diethynylbenzene derivatives | Oxidative coupling | Dimeric and tetrameric macrocycles | Yield depends on steric bulk of substituents researchgate.net |

| Dialdehyde with alkyne bridge | McMurry Reaction | Ring-strained macrocycles | Formation of stilbene (B7821643) bridge d-nb.info |

Ring-Closing Metathesis (RCM) as a Diyne Synthetic Strategy

Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic synthesis for the formation of cyclic compounds. wikipedia.org While most commonly applied to dienes (olefin metathesis), it can also be used with diynes (diyne metathesis) or, more frequently, in enyne metathesis. uwindsor.caorganic-chemistry.org

In the context of diyne synthesis, RCM is more commonly employed in the reverse sense; that is, a cyclic structure is formed via RCM of a diene, and this cyclic olefin can then be further manipulated to generate a diyne. However, ring-closing alkyne metathesis (RCAM) is a direct method to form macrocycles from acyclic diyne precursors. This strategy has proven successful where RCM of a corresponding diene fails. For example, in the total synthesis of rhizoxin (B1680598) F, macrocyclization was achieved using RCAM of a diyne precursor after attempts with RCM on the analogous diene were unsuccessful. mdpi.com

More relevant to this compound is the ring-closing enyne metathesis (RCEYM), where a molecule containing both an alkene and an alkyne undergoes cyclization. The reaction of prochiral 4-(allyloxy)hepta-1,6-diynes, which share the 1,6-diyne motif, can undergo chemoselective RCEYM to yield dihydropyrans. beilstein-journals.org The mechanism and product selectivity (i.e., which multiple bond reacts first) can depend on the catalyst used, with ruthenium-based catalysts typically favoring an "ene-then-yne" pathway. beilstein-journals.org The driving force for RCM reactions involving terminal olefins is often the entropically favorable release of a small, volatile molecule like ethylene. wikipedia.orgorganic-chemistry.org

| Metathesis Type | Substrate | Catalyst | Outcome |

| Ring-Closing Olefin Metathesis (RCM) | Diene | Grubbs' or Schrock's Catalysts | Cyclic alkene + Ethylene wikipedia.orgorganic-chemistry.org |

| Ring-Closing Alkyne Metathesis (RCAM) | Diyne | Molybdenum or Tungsten Alkylidyne Catalysts | Cycloalkyne + Alkyne byproduct mdpi.com |

| Ring-Closing Enyne Metathesis (RCEYM) | Enyne (including 1,6-diynes with an alkene) | Ruthenium or Molybdenum Catalysts | Cyclic diene uwindsor.cabeilstein-journals.org |

Radical-Mediated Reactivity of Diyne Systems

Radical reactions offer a unique avenue for the functionalization of unsaturated systems like diynes. The reactivity of a diyne in a radical process depends on the nature of the radical and the specific reaction conditions.

Carbon-centered radicals can add to the triple bonds of a diyne. mdpi.com This can initiate a cascade of reactions, including intramolecular cyclization. For example, a radical generated elsewhere in the molecule can add to one of the alkyne units in a 5-exo or 6-endo fashion, leading to a vinyl radical. warwick.ac.uk This vinyl radical can then be trapped or undergo further reactions, such as cyclizing onto the second alkyne unit to form bicyclic structures. The rates of these cyclization reactions are very fast and can be influenced by factors like substitution and temperature. warwick.ac.uk

Nitrogen-centered radicals, generated through methods like photoredox catalysis, can also react with unsaturated systems. nih.govbeilstein-journals.org While direct examples with this compound are not provided, the general reactivity pattern involves the addition of the radical to an electron-rich C-C multiple bond. This can lead to C-H amination or the difunctionalization of the unsaturated bond. nih.gov

Another relevant process is radical cyclization involving boryl radicals. The reaction of 1,6-diynes with a source of boryl radicals can lead to borylative radical cyclization, forming five-membered rings containing a boron atom, which are versatile synthetic intermediates. rsc.org The reactivity and regioselectivity of these radical additions are governed by a complex interplay of steric and electronic factors, with orbital interactions between the radical's singly occupied molecular orbital (SOMO) and the alkyne's π-orbitals playing a key role. mdpi.com

| Radical Type | Reaction | Intermediate | Product |

| Alkyl Radical | Intramolecular Addition/Cyclization | Vinyl Radical | Cyclic/Bicyclic compounds warwick.ac.uk |

| Boryl Radical | Borylative Radical Cyclization | Boryl-substituted radical | Cyclic dienylborons rsc.org |

| Nitrogen-Centered Radical | Intermolecular Addition | Aminyl radical cation | Aminated products mdpi.comnih.gov |

Applications of 1,6 Undecadiyne in Advanced Organic and Materials Synthesis

1,6-Undecadiyne as a Versatile Building Block in Complex Molecule Construction

The presence of two terminal acetylene (B1199291) functionalities allows this compound to participate in a range of coupling reactions, making it an ideal building block for the assembly of more complex molecules. These reactions often involve the formation of new carbon-carbon bonds, providing a powerful tool for synthetic chemists to construct intricate molecular frameworks.

The synthesis of natural products is a significant area of organic chemistry that often requires the development of creative and efficient synthetic strategies. openaccessjournals.com The structural motifs present in this compound can be strategically incorporated into the synthesis of intermediates for various natural products. For instance, the 1,5-diyne unit, which can be conceptually related to this compound, is a structural component found in a variety of bioactive natural products, including terpenoids and polyketides. researchgate.net Synthetic methods developed for the preparation of 1,5-diynes have been applied to the synthesis of pheromone components, highlighting the utility of such building blocks in accessing biologically active molecules. researchgate.net

A key challenge in natural product synthesis is the creation of complex ring systems with specific stereochemistry. openaccessjournals.com The flexible chain of this compound, combined with the reactivity of its terminal alkynes, offers opportunities for intramolecular reactions to form cyclic structures. These cyclic intermediates can then be further elaborated to construct the core skeletons of natural products. For example, the hamigeran family of diterpenoids features complex 6-7-5 or 6-6-5 tricyclic carbon skeletons. nih.gov The synthesis of these molecules often involves strategic C-H oxidations and cyclizations to build the central rings. nih.gov While not a direct example using this compound, the principles of using flexible chains and reactive functional groups for ring construction are highly relevant.

Creation of Macrocyclic and Supramolecular Architectures

The ability of diynes to form large ring structures has been extensively explored in the development of macrocyclic and supramolecular chemistry. This compound, with its appropriate chain length, is a suitable precursor for the synthesis of various cyclic compounds, including strained systems and molecules exhibiting unique chirality.

The intramolecular oxidative coupling of diyne-containing precursors can lead to the formation of strained cyclophanes, a class of molecules with unique geometries and reactivities. uottawa.canih.govresearchgate.netacs.org In a notable study, a novel strained undecadiyne cyclophane was synthesized through a copper-mediated oxidative coupling. uottawa.canih.govresearchgate.netacs.org This intramolecular cyclization occurred in preference to intermolecular dimerization, resulting in a highly strained macrocycle. uottawa.canih.govresearchgate.netacs.org

X-ray analysis of a bromo derivative of this cyclophane confirmed the distorted nature of the butadiyne bridge, with bond angles deviating significantly from the ideal 180°. uottawa.canih.gov The bond angles of the triple bonds were found to be 164.1° and 153.4°. uottawa.canih.gov This significant distortion imparts interesting dienophilic character to the strained triple bond, allowing it to participate in cycloaddition reactions with dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) to form new macrocyclic adducts. uottawa.canih.gov

Table 1: Bond Angle Distortions in a Strained Undecadiyne Cyclophane Derivative uottawa.canih.gov

| Bond | Angle (°) | Deviation from 180° |

| C(12)-C(13)-C(14) | 164.1 | 15.9 |

| C(14)-C(15)-C(16) | 153.4 | 26.6 |

The twisted conformations adopted by certain cyclophanes can give rise to helical chirality, a property of interest for the development of new materials such as liquid crystals. researchgate.net The synthesis of novel acetylenic cyclophanes with twisted structures has been achieved, and their helical chirality has been confirmed by X-ray crystallography. researchgate.net While these specific examples may not directly employ this compound, the underlying principle of using diyne bridges to create twisted, chiral macrocycles is applicable. The flexible tether of this compound could potentially be used to construct similar helical structures.

More broadly, the enantioselective synthesis of axially chiral molecules is a significant challenge in organic chemistry. Recent research has demonstrated the rhodium(I)-catalyzed hydroarylative cyclization of 1,6-diynes to produce axially chiral 1,3-dienes with high enantioselectivity. This work highlights the potential of 1,6-diynes as precursors for generating molecules with helical chirality.

Development of Strained Cyclophane Systems Containing Diyne Moieties

Polymer Chemistry and Macromolecular Science

The polymerization of diynes offers a route to novel polymeric materials with interesting electronic and optical properties. This compound can serve as a monomer in such polymerizations, leading to the formation of poly(α,ω-alkyldiynes).

The oxidative coupling of terminal diynes, often referred to as Glaser coupling, is a powerful method for the synthesis of conjugated polymers. This reaction has been utilized to polymerize a series of α,ω-alkyldiynes, including monomers similar in structure to this compound. The polymerization is typically catalyzed by a copper salt in the presence of an amine ligand.

Research into the synthesis of poly(α,ω-alkyldiynes) has shown that the reaction conditions can influence the molar mass and polydispersity of the resulting polymers. For instance, different catalyst systems and reaction protocols can lead to either high molar mass linear polymers or a mixture of linear and cyclic structures. The formation of cyclic oligomers is a competing pathway that can be favored under certain conditions.

Table 2: Characterization of a Poly(1,10-undecadiyne) Synthesized via Oxidative Coupling Polymerization

| Property | Value |

| Number Average Molar Mass (Mn) by GPC | Varies with conditions |

| Polydispersity Index (PDI) | Can approach ideal values (e.g., ~2.09) |

The resulting poly(α,ω-alkyldiynes) are macromonomers that can undergo further solid-state cross-polymerization, leading to highly conjugated and robust materials. The study of these polymerization processes is crucial for developing new functional materials with tailored properties for applications in electronics and optics.

Role of this compound Derivatives as Monomers in Chain-Growth Polymerization

Derivatives of α,ω-diynes, such as this compound, serve as functional monomers in chain-growth polymerization, particularly through metathesis polymerization pathways. While specific research focusing exclusively on this compound is limited in readily available literature, the behavior of analogous compounds like 1,6-heptadiyne (B51785) derivatives provides significant insight into the process. The polymerization of these monomers typically yields polymers that are soluble in common organic solvents and possess unique structural and thermal properties.

The process often utilizes transition metal catalysts, such as molybdenum pentachloride (MoCl₅), which effectively initiate the polymerization to produce high yields of the desired polymer. The resulting macromolecules are characterized by a backbone containing cyclic structures, which are formed during the polymerization process.

Detailed research on poly(1,6-heptadiyne) derivatives containing bulky phenoxy and 3,7-dimethyloctyloxyphenoxy substituents has demonstrated the successful synthesis of high molecular weight polymers. Characterization using techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy confirms the polymer structures, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine their thermal properties. Analysis of ¹³C-NMR spectra has confirmed that these polymers contain six-membered rings within their structure.

The following table summarizes the properties of poly(1,6-heptadiyne) derivatives synthesized via metathesis polymerization, illustrating the typical characteristics of polymers derived from α,ω-diynes.

| Polymer Derivative | Catalyst | Number-Average Molecular Weight (Mn) x 10³ | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |

| Poly(1,6-heptadiyne) with phenoxy substituents | MoCl₅ | 7.0 - 20 | 3.1 - 5.8 | 91 - 159 |

| Poly(1,6-heptadiyne) with 3,7-dimethyloctyloxyphenoxy substituents | MoCl₅ | 7.0 - 20 | 3.1 - 5.8 | 91 - 159 |

This data is based on research on poly(1,6-heptadiyne) derivatives and is presented as an illustrative example of the polymerization of α,ω-diynes.

Mechanisms of Cyclopolymerization

Cyclopolymerization is a specialized form of polymerization where a monomer containing two or more polymerizable functionalities reacts to form a polymer containing cyclic structures in the main chain. researchgate.net For difunctional monomers like this compound, the process involves a repeating sequence of an intramolecular cyclization step followed by an intermolecular propagation step. This mechanism allows for the formation of linear, soluble macromolecules despite the presence of two reactive alkyne groups, which could otherwise lead to cross-linking and insoluble networks. researchgate.net

The general mechanism for the cyclopolymerization of an α,ω-diyne can be outlined as follows:

Initiation : A reactive species (e.g., from a metathesis catalyst) adds to one of the alkyne groups of the this compound monomer, creating a propagating center.

Intramolecular Cyclization : The active center on the polymer chain attacks the second alkyne group within the same monomer unit. This is a kinetically favorable ring-closing reaction that forms a cyclic structure. For 1,6-diynes, this typically results in the formation of a six-membered ring, which is a thermodynamically stable arrangement.

Intermolecular Propagation : The new reactive center, now part of the cyclic unit, reacts with a new monomer molecule, adding it to the growing polymer chain.

Termination : The polymerization process ceases through various termination reactions.

This mechanism effectively embeds cyclic moieties directly into the polymer backbone, which imparts unique properties to the resulting material, such as increased thermal stability and altered electronic characteristics. researchgate.netresearchgate.net The structure of the "tether" connecting the two functional groups—in this case, the -(CH₂)₃- chain in this compound—is crucial in directing the cyclization to form specific ring sizes. researchgate.net

Surface Functionalization and Hybrid Materials

Formation of Self-Assembled Monolayers (SAMs) using this compound Analogs

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution or vapor of specific organic molecules. wikipedia.org These molecules are designed with a "head group" that has a strong affinity for the substrate, a "tail group" or chain, and a terminal functional group. wikipedia.org The formation of SAMs using long-chain α,ω-diynes and their analogs, such as 1,10-undecadiyne (B8772951), has been explored for modifying surface properties. researchgate.net

The process of SAM formation is typically driven by the chemisorption of the head groups onto the substrate, which lowers the surface free energy. wikipedia.org This initial adsorption is followed by a slower organization of the tail groups into a densely packed, often crystalline or semi-crystalline, monolayer structure. wikipedia.org For diyne-containing molecules, one of the terminal alkyne groups can act as the anchor to the surface, while the other remains exposed, providing a reactive site for further functionalization.

The quality of the resulting SAM is influenced by several factors, as detailed in the table below.

| Factor | Description | Impact on SAM Quality |

| Substrate Cleanliness | The substrate must be free of organic or particulate contamination. | Imperfections and contaminants can cause defects and inconsistencies in the monolayer. wikipedia.org |

| Solution Concentration | The concentration of the adsorbate molecule in the solvent. | Low concentrations often lead to more crystalline domains but require longer immersion times. wikipedia.org |

| Solvent Purity | The quality of the solvent used to dissolve the adsorbate. | Impurities in the solvent, such as trace amounts of copper in ethanol, can disrupt the assembly process. sigmaaldrich.com |

| Environment | The assembly should be performed in a clean environment, free from cross-contaminants like silanes. | Minimizing oxygen exposure by backfilling containers with an inert gas is crucial for creating high-quality films. sigmaaldrich.com |

Covalent Grafting of Diyne-Containing Molecules onto Substrates

Covalent grafting is a powerful method for creating robust and stable hybrid materials by chemically bonding molecules to a substrate surface. relyon-plasma.comrsc.org Unlike physisorption or non-covalent interactions, covalent bonds provide superior mechanical and chemical stability, making this approach ideal for applications requiring durable surface modifications. rsc.orgencyclopedia.pub Diyne-containing molecules can be covalently grafted onto a variety of substrates, including carbon nanomaterials and semiconductors. rsc.orgresearchgate.net

The grafting process typically involves two main strategies:

"Grafting-to" : A pre-synthesized molecule or polymer is attached to the substrate. This often requires the surface to be activated first. For example, plasma treatment can be used to generate reactive sites on a substrate, preparing it for the grafting process. relyon-plasma.com

"Grafting-from" : An initiator molecule is first attached to the surface, and the polymer chain is then grown directly from the substrate.

An electrochemical impulse can be used to transform a precursor group on the molecule into a radical, which then forms a covalent bond with the substrate. researchgate.net This method allows for the rapid covalent functionalization of surfaces like graphene. researchgate.net Covalent attachment offers significant advantages over non-covalent methods, as summarized below.

| Feature | Covalent Grafting | Non-Covalent Functionalization |

| Bonding Type | Strong chemical bonds (e.g., covalent bonds). encyclopedia.pub | Weaker interactions (e.g., van der Waals forces, π-π stacking, electrostatic interactions). scispace.comazonano.com |

| Stability | High mechanical and thermal stability; resistant to solvents. rsc.org | Less stable; can be influenced by environmental factors like pH and ionic strength. encyclopedia.pub |

| Effect on Substrate | May alter the intrinsic properties (e.g., electronic structure) of the substrate material. azonano.com | Generally preserves the intrinsic electronic and physical properties of the substrate. azonano.com |

| Process Control | Offers precise control over the location and density of grafted molecules. researchgate.net | Simpler process but offers less control over molecular orientation and density. encyclopedia.pub |

This strategy of covalent grafting has been used to attach molecular catalysts to 2D materials, resulting in hybrid photocatalysts with significantly enhanced efficiency and durability for solar fuel production. rsc.org The strong covalent linkage facilitates rapid electron transfer between the substrate and the catalyst, a key factor in improving performance. rsc.org

Theoretical and Computational Studies on 1,6 Undecadiyne Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the reactivity and stability of molecules. For 1,6-undecadiyne, these studies focus on the distribution and energy of its electrons, particularly those in the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. ajchem-a.com

While specific DFT calculations for this compound are not extensively documented in publicly available literature, data for analogous molecules and general principles of alkyne electronic structure provide a strong basis for understanding its FMO characteristics. For instance, in a study of various organic molecules calculated at the B3LYP/6-31G* level, the HOMO and LUMO energies are fundamental predictors of their electronic behavior. scielo.org.mx The terminal alkyne groups in this compound are the primary sites of electronic activity. The HOMO is typically associated with the π-bonds of the triple bonds, making them susceptible to electrophilic attack. The LUMO, conversely, is associated with the corresponding π*-antibonding orbitals, indicating their readiness to accept electrons from nucleophiles.

The presence of the flexible seven-carbon saturated chain separating the two alkyne functionalities in this compound suggests that the direct electronic communication between the two π-systems is minimal in the ground state. Therefore, the HOMO-LUMO gap would be expected to be similar to that of a simple terminal alkyne. Theoretical calculations on similar small molecules can provide an estimate for this gap.

Table 1: Representative Theoretical Energy Values for Alkyne Systems

| Computational Method | Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| DFT/B3LYP/6-311++G(d,p) | Propyne (B1212725) | -7.02 | 0.87 | 7.89 |

Note: These values are for illustrative purposes and are not experimental values for this compound. The actual values for this compound would require specific computational modeling.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org It provides a direct measure of bond strength. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate BDEs.

For this compound, the most significant bonds for reactivity are the C-H bonds of the terminal alkynes and the C-C bonds of the aliphatic chain. The BDE of a terminal C(sp)-H bond is known to be significantly higher than that of C(sp2)-H and C(sp3)-H bonds, indicating a stronger and less easily broken bond. researchgate.net

Systematic computational studies on a series of alkynes have been performed to determine their stabilization energies and BDEs. researchgate.net These studies provide a baseline for estimating the BDEs in this compound.

Table 2: Typical Calculated Bond Dissociation Energies (BDE) for Alkyne-Related Bonds

| Bond Type | Molecule Example | Calculated BDE (kcal/mol) |

|---|---|---|

| C(sp)-H | Ethyne | 132 |

| C(sp3)-H | Ethane | 101.1 wikipedia.org |

| C(sp)-C(sp3) | Propyne | 95 |

Note: These are generalized values from computational studies and serve as estimates for the types of bonds present in this compound.

Geometrical and Conformational Analysis

The flexible nature of the undecane (B72203) chain in this compound allows for a complex conformational landscape. Computational studies are essential for mapping this landscape and understanding its structural properties.

Elucidation of Bond Angle Distortions and Ring Strain Effects in Cyclic Diynes

While this compound is an acyclic molecule, its propensity to undergo cyclization reactions makes the study of related cyclic diynes highly relevant. nih.govrsc.org Computational studies on cyclic diynes reveal significant bond angle distortions away from the ideal 180° for sp-hybridized carbons, leading to considerable ring strain. This strain is a driving force for the reactivity of these cyclic compounds. For instance, in a strained undecadiyne cyclophane, X-ray analysis confirmed a distorted butadiyne bridge with bond angles of 164.1° and 153.4°. researcher.liferesearchgate.net Such distortions from linearity increase the energy of the molecule and enhance its reactivity, for example, in cycloaddition reactions. researcher.liferesearchgate.net The computational investigation of the cyclization of 1,6-diynes provides insight into the formation of such strained systems and the associated energetics. researchgate.net

Energy Landscape and Conformational Preferences

The seven-carbon linker in this compound allows for significant conformational flexibility. nih.gov The study of the energy landscape involves identifying the various stable conformers (energy minima) and the transition states connecting them. For long-chain flexible molecules, this can be computationally intensive. whiterose.ac.uk

Computational Mechanistic Elucidation

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.govrsc.org For 1,6-diynes, theoretical studies have been crucial in understanding their participation in various transformations, such as cyclization and cycloaddition reactions.

For example, DFT calculations have been employed to study the rhodium(I)-catalyzed hydroarylative cyclization of 1,6-diynes. nih.gov These studies revealed that the reaction likely proceeds through an initial oxidative cyclization to form a rhodacyclic intermediate, followed by σ-bond metathesis and reductive elimination. nih.gov Similarly, the mechanism of ruthenium-catalyzed hydrophosphinylative cyclization of 1,6-diynes has been proposed to involve a ruthenacyclopentatriene intermediate, a hypothesis supported by DFT calculations. rsc.org

In another example, the reaction of a tungsten carbyne complex with 1,6-heptadiyne (B51785) was investigated using DFT. The proposed mechanism involves a [2+2] cycloaddition, followed by insertions and a final reductive elimination step. These computational insights are critical for designing new synthetic methods and optimizing existing ones.

Transition State Characterization for Diyne Reactions

The transition state is a critical, fleeting configuration along a reaction coordinate that represents the highest potential energy point. Its characterization is fundamental to understanding reaction kinetics and mechanisms. For reactions involving diynes, computational methods such as Density Functional Theory (DFT) are frequently employed to locate and analyze these first-order saddle points on the potential energy surface. arxiv.org

Rhodium-Catalyzed Hydroarylative Cyclization: In the rhodium(I)-catalyzed hydroarylative cyclization of 1,6-diynes, computational studies have been crucial in elucidating the reaction mechanism. nih.gov These calculations revealed that the reaction initiates with an oxidative cyclization of the 1,6-diyne, forming a rhodacyclic intermediate. The subsequent steps involve a σ-bond metathesis between an arene C-H bond and a Rh-C(vinyl) bond. The final C-C reductive elimination step was identified as both the turnover-limiting and enantio-determining step of the catalytic cycle. nih.gov The characterization of the transition state for this final step is therefore essential for explaining the high enantioselectivity observed in these reactions. nih.gov

Copper-Catalyzed Diyne Cyclization: Theoretical calculations have also provided support for the mechanism in copper-catalyzed reactions, such as the tandem diyne cyclization/C(sp³)–H insertion. d-nb.info These studies help to understand the origin of enantioselectivity by characterizing the relevant transition states. The calculations support a mechanism involving a vinyl cation intermediate, which then participates in the C(sp³)–H insertion. d-nb.info The stereochemical outcome of the reaction is determined at the transition state of this insertion step.

Bergman Cyclization: While not specific to this compound, studies on the Bergman cyclization of enediynes offer insights into related diyne systems. ucas.ac.cn Methods like complete active space self-consistent field (CASSCF) and multi-configurational second-order perturbation theory (CASPT2) have been used to calculate the energy barriers for these cyclizations. ucas.ac.cn Such studies demonstrate how substitutions within the diyne system can significantly alter the energy of the transition state. ucas.ac.cn

A summary of computational methods used for characterizing transition states in diyne reactions is presented below.

| Reaction Type | Computational Method | Key Findings on Transition State |

| Rh(I)-Catalyzed Hydroarylative Cyclization | Density Functional Theory (DFT) | C-C reductive elimination is the enantio-determining and turnover-limiting step. nih.gov |

| Cu-Catalyzed C(sp³)–H Insertion | Density Functional Theory (DFT) | Supports a vinyl cation-involved mechanism and explains the origin of enantioselectivity. d-nb.info |

| Bergman Cyclization of Enediynes | CASSCF, CASPT2 | Substituents on the diyne backbone influence the transition state energy barrier. ucas.ac.cn |

Reaction Pathway Mapping and Prediction

Reaction pathway mapping involves the computational charting of the entire sequence of elementary steps that connect reactants to products, including all intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism.

Global Reaction Route Mapping (GRRM): A powerful strategy for systematically exploring complex chemical reaction mechanisms is the Global Reaction Route Mapping (GRRM). rsc.org This automated approach uses quantum chemical calculations to find all significant reaction pathways. The method employs techniques like the anharmonic downward distortion following (ADDF) for finding isomerization and dissociation pathways, and the artificial force induced reaction (AFIR) method for identifying associative pathways. rsc.org These strategies can be applied to diyne systems to uncover novel reaction channels and understand complex catalytic cycles.

Cyclization Pathways: Computational studies on diyne cyclizations, such as those of 1,5-diynes, have detailed the competing reaction pathways. For instance, the 5-endo-dig and 6-endo-dig cyclization mechanisms have been analyzed, revealing that the nature of the linker between the two alkyne units plays a crucial role in determining the preferred pathway. acs.org The ability of the linking chain to support delocalization is a key factor governing the reaction outcome. acs.org

In the rhodium-catalyzed carbonylative cyclization of 1,5-diynes, DFT calculations have mapped a multi-step pathway. researchgate.net This mapping revealed that, contrary to classical mechanisms, a hydrogen atom transfer to a CO ligand precedes the insertion of the alkyne. researchgate.net The subsequent steps include coordination of the second alkyne, formation of a metallacyclohexanone intermediate, H-transfer, C-C cyclization, and finally, reductive elimination to yield the product. researchgate.net A similar detailed mapping approach can be applied to the reactions of this compound.

A generalized reaction pathway for a metal-catalyzed cyclization of a diyne is outlined below, based on computational findings.

| Step | Description | Intermediate Species |

| 1 | Oxidative Cyclization | The diyne coordinates to the metal center and undergoes oxidative addition to form a metallacyclic compound. nih.gov |

| 2 | Ligand Coordination/Insertion | Other reactants (e.g., arenes, CO) coordinate to the metal and may insert into a metal-carbon bond. nih.govresearchgate.net |

| 3 | Isomerization/Rearrangement | The intermediate may undergo rearrangements, such as H-transfers, to form a more stable or reactive species. researchgate.net |

| 4 | Reductive Elimination | The final carbon-carbon or carbon-heteroatom bond is formed, releasing the product and regenerating the active catalyst. nih.gov |

This systematic approach of reaction pathway analysis, combining various computational techniques, allows for the prediction of reaction outcomes and the rational design of new catalysts and reactions for specific diynes like this compound. rsc.orgsmu.edu

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the exact three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides detailed information on bond lengths, bond angles, and crystallographic disorder, which are fundamental to understanding the structure and reactivity of molecules. wikipedia.org For diyne-containing compounds, such as derivatives of 1,6-undecadiyne, X-ray crystallography can reveal the effects of molecular packing and intermolecular interactions on the conformation of the alkyne units.

In studies of strained diyne cyclophanes, X-ray analysis has been crucial in confirming the distorted nature of the butadiyne bridge. For instance, the bromo derivative of a strained undecadiyne cyclophane exhibited bond angles of 164.1° and 153.4° for the acetylene (B1199291) linkages, a significant deviation from the ideal 180°. acs.org This distortion, a direct consequence of cyclization, is a key factor in the compound's reactivity. acs.org The crystal structure of such compounds can reveal a twisted conformation, imparting helical chirality to the molecule. uottawa.ca

The process of X-ray crystallography involves directing a beam of X-rays onto a single crystal. nih.gov The crystal diffracts the X-rays into a unique pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for determining the structure of organic compounds. libretexts.org It provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

Application of ¹H and ¹³C NMR for Structural Assignment and Purity Assessment

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structural integrity and assess the purity of this compound and its derivatives. acs.orgjapsonline.comuomus.edu.iqchemmethod.com The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide detailed information about the number and types of protons present. magritek.com Similarly, ¹³C NMR offers direct insight into the carbon skeleton of a molecule. bhu.ac.in

The analysis of both ¹H and ¹³C NMR spectra is often complemented by two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, to establish definitive assignments of all proton and carbon signals, especially in complex molecules. scielo.br The purity of synthesized compounds can be ascertained to be over 99% through methods like High-Performance Liquid Chromatography (HPLC), with NMR serving as a primary tool for structural confirmation. japsonline.com

Table 1: Representative ¹H and ¹³C NMR Data for a Diyne Compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2'a, H-2'b | 2.35 (dd, J=6.1, 6.3 Hz) | - |

| C-8 | - | (ester side chain) |

| H-3'a, H-3'b | (olefinic signals) | - |

| C-15 | - | (hydroxyl group) |

Data derived from a study on goyazensolide-type furanoheliangolides, illustrating the type of data obtained. scielo.br

Use of NMR in End-Group Analysis of Diyne Polymers

NMR spectroscopy, particularly ¹H NMR, is a valuable method for the end-group analysis of polymers, including those synthesized from diyne monomers. cdnsciencepub.comsigmaaldrich.com This analysis allows for the determination of the number-average molecular weight (Mn) of the polymer. cdnsciencepub.commagritek.com The method relies on the ability to distinguish and integrate the signals from the protons of the polymer's end-groups separately from the signals of the repeating monomer units. sigmaaldrich.com

For linear polymers derived from α,ω-alkyldiynes, the sensitivity of end-group analysis decreases as the polymer chain length increases due to the diminishing concentration of end-groups. cdnsciencepub.com However, it provides an absolute measure of Mn, unlike techniques like gel permeation chromatography (GPC) which gives a relative molecular weight. cdnsciencepub.com

Investigation of Chemical Shifts as Indicators of Ring Strain in Diyne Systems

In cyclic diyne systems, NMR chemical shifts serve as a sensitive probe for ring strain. uottawa.ca The deviation of the acetylene linkages from their normal linear geometry leads to characteristic changes in the ¹H and ¹³C NMR spectra. uottawa.ca